molecular formula C9H10ClN2O5PS B1665915 Azamethiphos CAS No. 35575-96-3

Azamethiphos

Cat. No. B1665915
CAS RN: 35575-96-3
M. Wt: 324.68 g/mol
InChI Key: VNKBTWQZTQIWDV-UHFFFAOYSA-N
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Description

Azamethiphos is an organophosphate used as an insecticide and as an antiparasitic agent for veterinary use . It is highly soluble in water, volatile, and not expected to leach to groundwater . It is moderately toxic to mammals and not expected to bioaccumulate .


Synthesis Analysis

The synthesis of Azamethiphos involves several steps. A preparation method includes dissolving 2-amino-3-pyridinol in a solvent, adding alkali, and then adding a triphosgene organic solution at -5-30°C . The reaction is carried out for 2-20 hours at 40-90°C . After cooling the temperature to 0-20°C, solid-liquid separation is carried out, followed by drying to obtain the Azamethiphos intermediate 6-chloro-3H-oxazolo .


Molecular Structure Analysis

Azamethiphos has a molecular formula of C9H10ClN2O5PS and an average mass of 324.678 Da . It contains a total of 30 bonds, including 20 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, and 6 aromatic bonds .


Chemical Reactions Analysis

Azamethiphos can undergo degradation in the presence of Ag+ at different mole ratios . The degradation rate of Azamethiphos follows first-order kinetics .


Physical And Chemical Properties Analysis

Azamethiphos has a molecular weight of 324.68 . More detailed physical and chemical properties may be found in the Safety Data Sheet .

Scientific Research Applications

Insecticide Effectiveness and Resistance

  • Azamethiphos in Controlling Houseflies : Research has shown that Azamethiphos is an effective organophosphorus insecticide for controlling houseflies (Musca domestica). However, there is evidence of developing resistance in these fly populations, which can be unstable and revert in the absence of Azamethiphos. This highlights the importance of monitoring and managing resistance development (Kristensen et al., 2000).

Aquaculture Applications

  • Effectiveness Against Sea Lice in Salmon : Azamethiphos is used extensively in salmon aquaculture in Chile for controlling sea lice (Caligus rogercresseyi) infestations. Studies have indicated that prolonging bath treatments with Azamethiphos can enhance its effectiveness in treating these infestations (Jimenez et al., 2018).
  • Genomic Responses in Sea Lice to Azamethiphos : Transcriptomic analysis of sea lice exposed to Azamethiphos has identified multiple genes that are highly deregulated, suggesting complex genomic responses to this pesticide. This information is crucial for understanding resistance/susceptibility mechanisms in sea lice to organophosphates (Valenzuela-Muñoz et al., 2015).

Environmental Impact and Detection

  • Sublethal Impact on Non-target Species : There are concerns about the sublethal effects of Azamethiphos on non-target species like the blue mussel (Mytilus edulis). Exposure to Azamethiphos can affect mussel’s acetylcholinesterase activity, immune function, and physiological condition (Canty et al., 2007).
  • Detection Methods for Azamethiphos : Research has developed sensitive detection methods for Azamethiphos using electrogenerated chemiluminescence (ECL), which is crucial for monitoring its presence in environmental samples (Barkae et al., 2022).

Biodegradation and Environmental Fate

  • Biodegradation in Solid Waste Dumpsites : Studies have shown that certain bacteria, such as Bacillus graminis and Corynebacterium sp., can degrade Azamethiphos in environments like open dumpsites, indicating microbial degradationas a significant pathway for Azamethiphos removal from the environment (Serasinghe & Manage, 2021).

General Information and Historical Use

  • Overview of Azamethiphos Applications : Azamethiphos has been used for controlling sea lice in fish farms and as a fly bait. Its commercial products, such as Alfacron 10 and Snip, have various applications, including in agriculture and aquaculture (Aaron, 2007).

Safety And Hazards

Azamethiphos is an irritant to eyes and skin . It is considered toxic if inhaled and is harmful if swallowed . It is also believed to be a possible carcinogen and can cause damage to organs . It is moderately toxic to mammals, highly toxic to birds, and aquatic invertebrates, and moderately toxic to fish .

properties

IUPAC Name

6-chloro-3-(dimethoxyphosphorylsulfanylmethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN2O5PS/c1-15-18(14,16-2)19-5-12-8-7(17-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKBTWQZTQIWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN2O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9034818
Record name Azamethiphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9034818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azamethiphos

CAS RN

35575-96-3
Record name Azamethiphos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35575-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azamethiphos [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035575963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azamethiphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9034818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-[(6-chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-dimethyl thiophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.827
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZAMETHIPHOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9440R8149U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,130
Citations
AE Parsons, RH Escobar-Lux, PN Sævik… - Environmental …, 2020 - Elsevier
… EC 50 ) concentrations of azamethiphos and deltamethrin for stage I … Our data shows that azamethiphos and deltamethrin are … We also show that the azamethiphos impact zones around …
Number of citations: 33 www.sciencedirect.com
M Roth, RH Richards, DP Dobson, GH Rae - Aquaculture, 1996 - Elsevier
… The use of azamethiphos as a potential delousing agent for salmon was first reported by … The aim of the present study was to evaluate azamethiphos for its efficacy against adult, pre-…
Number of citations: 110 www.sciencedirect.com
K Kaur, PA Jansen, VT Aspehaug, TE Horsberg - PLoS One, 2016 - journals.plos.org
… to azamethiphos indicated a clear association of Phe362Tyr with reduced sensitivity towards azamethiphos. … Here we summarize the number of reports categorized as azamethiphos for …
Number of citations: 31 journals.plos.org
K Kaur, KO Helgesen, MJ Bakke, TE Horsberg - PloS one, 2015 - journals.plos.org
… Azamethiphos was re-… azamethiphos from the field in 2009. In 2013, a surveillance program, using bioassays to test for resistance, revealed a widespread distribution of azamethiphos …
Number of citations: 54 journals.plos.org
P Abgrall, RW Rangeley, LE Burridge, P Lawton - Aquaculture, 2000 - Elsevier
… pesticide azamethiphos affected shelter use by juvenile lobsters; (2) whether leaving shelter was a form of azamethiphos avoidance; and (3) whether azamethiphos affected shelter re-…
Number of citations: 50 www.sciencedirect.com
MV Pergal, ID Kodranov, B Dojčinović, VV Avdin… - … Science and Pollution …, 2020 - Springer
Chlorine dioxide (ClO 2 ) degradation of the organophosphorus pesticides azamethiphos (AZA) and dimethoate (DM) (10 mg/L) in deionized water and in Sava River water was …
Number of citations: 7 link.springer.com
L Intorre, G Soldani, AM Cognetti-Varriale… - Pharmacological …, 2004 - Elsevier
The safety of azamethiphos (AZA), an organophosphorous insecticide and the active ingredient of Salmosan ® , was evaluated in the European eel, seabass and rainbow trout. Fish …
Number of citations: 26 www.sciencedirect.com
DV Garcés, ME Fuentes, RA Quiñones - Aquaculture, 2020 - Elsevier
… of the pesticide Azamethiphos on the metabolism of microbial … We found greater degradation of the pesticide Azamethiphos … β-glucosidase activity to Azamethiphos is highly variable, but …
Number of citations: 8 www.sciencedirect.com
LE Burridge, K Haya, V Zitko, S Waddy - Ecotoxicology and Environmental …, 1999 - Elsevier
The pesticide formulation Salmosan (47.5% w/w azamethiphos) is currently registered for use, in Canada, to treat salmonids for infestations of the copepod parasites, Lepeophtheirus …
Number of citations: 53 www.sciencedirect.com
RA Teixeira, LAF Dinali, HL de Oliveira, ATM da Silva… - Food Chemistry, 2021 - Elsevier
… , azamethiphos and chlorpyrifos, in mineral water and grape samples. After sample preparation optimization, recoveries of 99.56% and 98.86% were obtained for azamethiphos and …
Number of citations: 18 www.sciencedirect.com

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